Product packaging for Isobutyl piperidin-4-ylcarbamate(Cat. No.:)

Isobutyl piperidin-4-ylcarbamate

Cat. No.: B8509551
M. Wt: 200.28 g/mol
InChI Key: RJIBUQPWCQMIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl piperidin-4-ylcarbamate is a chemical building block of significant interest in medicinal and synthetic chemistry. It features a piperidine ring, a common structural motif in bioactive molecules, paired with a carbamate protecting group. The piperidin-4-ylcarbamate scaffold is recognized as a privileged structure in drug discovery , serving as a versatile intermediate for constructing more complex target molecules . This compound's primary research value lies in its role as a synthon for the introduction of the piperidin-4-ylamine group. The carbamate group, in this case isobutoxycarbonyl, protects the secondary amine during synthetic sequences and can be selectively removed under controlled acidic conditions to unveil the free amine. This deprotected amine is a key functional handle for generating chemical diversity, as it can be readily functionalized through alkylation, acylation, or sulfonylation to create libraries of compounds for biological screening . While specific mechanistic data for this compound is not available, the broader class of piperidine carbamates has demonstrated direct biological activity in research settings. Notably, such compounds have been investigated as covalent inhibitors for serine hydrolase enzymes . In these applications, the carbamate moiety acts as an electrophilic trap for the catalytic serine residue in the enzyme's active site, leading to irreversible inhibition. This mechanism is exemplified by piperidine carbamate inhibitors of endocannabinoid-hydrolyzing enzymes like monoacylglycerol lipase (MAGL), which have shown excellent in vivo activity in preclinical models . Researchers can leverage this compound to explore the development of potential therapeutics for targets within this enzyme superfamily. Research Applications Summary: Pharmaceutical Intermediate: Serves as a key precursor in the synthesis of drug candidates targeting a range of conditions, including neurological disorders and inflammatory diseases . Enzyme Inhibitor Scaffold: Functions as a core structure for designing covalent inhibitors of serine hydrolases . Chemical Probe: Used in synthetic methodology development and for exploring novel chemical transformations in academic and industrial R&D . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O2 B8509551 Isobutyl piperidin-4-ylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-methylpropyl N-piperidin-4-ylcarbamate

InChI

InChI=1S/C10H20N2O2/c1-8(2)7-14-10(13)12-9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

RJIBUQPWCQMIFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1CCNCC1

Origin of Product

United States

Structural Characterization and Elucidation of Isobutyl Piperidin 4 Ylcarbamate Architectures

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.

For Isobutyl piperidin-4-ylcarbamate, HRMS analysis, often using Electrospray Ionization (ESI) in positive ion mode, would target the protonated molecule, [M+H]⁺. The experimentally measured m/z value is compared against the theoretically calculated mass for the expected formula, C₁₀H₂₀N₂O₂. The close agreement between the theoretical and observed values provides strong evidence for the compound's elemental composition. nih.govuni.lu

Table 1: Representative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₂₀N₂O₂
Adduct[M+H]⁺
Calculated Exact Mass200.1525 g/mol
Observed Mass (m/z)200.1523 g/mol
Mass Difference (ppm)-1.0 ppm

Note: The molecular formula and exact mass for this compound are identical to its isomer, tert-butyl piperidin-4-ylcarbamate. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms within a molecule. Through ¹H (proton) and ¹³C (carbon) NMR, chemists can map the carbon skeleton and identify the chemical environment of each hydrogen and carbon atom.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration). For this compound, distinct signals would be expected for the isobutyl group protons, the piperidine (B6355638) ring protons, and the N-H protons of the carbamate (B1207046) and piperidine amine.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carbamate group (typically in the 155-156 ppm range), the carbons of the isobutyl group, and the carbons of the piperidine ring. ambeed.comnp-mrd.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Piperidine N-H~1.5-2.5 (broad)s1H
Carbamate N-H~6.5-7.0d1H
Piperidine CH (position 4)~3.5-3.7m1H
Piperidine CH₂ (axial, positions 2,6)~2.6-2.7t2H
Piperidine CH₂ (equatorial, positions 2,6)~3.0-3.1d2H
Piperidine CH₂ (positions 3,5)~1.4-1.9m4H
Isobutyl O-CH₂~3.8-3.9d2H
Isobutyl CH~1.8-2.0m1H
Isobutyl CH₃~0.9-1.0d6H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)
Carbamate C=O~155.8
Isobutyl O-CH₂~70.5
Piperidine C4~48.0
Piperidine C2, C6~44.5
Piperidine C3, C5~32.5
Isobutyl CH~28.1
Isobutyl CH₃~19.2

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is highly effective for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the carbamate and piperidine moieties.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine & Carbamate)Stretching3300 - 3400
C-H (Alkyl)Stretching2850 - 2960
C=O (Carbamate)Stretching1680 - 1710
N-H (Amine & Carbamate)Bending1510 - 1560
C-O (Ester)Stretching1230 - 1250
C-N (Amine)Stretching1050 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. The technique is most sensitive to molecules containing conjugated π-systems or certain heteroatoms with non-bonding electrons. youtube.com this compound lacks a significant chromophore—a part of a molecule responsible for its color—that absorbs light in the standard 200–800 nm range. libretexts.org The electronic transitions for its saturated alkyl and carbamate groups require higher energy, falling in the far-UV region (<200 nm). emerginginvestigators.org Therefore, while UV-Vis spectroscopy is not a primary method for the structural identification of this compound, it can be valuable for quantifying its concentration or monitoring reactions involving reactants or products that do possess a UV-active chromophore.

Chromatographic and Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both the purification of the target compound and the assessment of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com A sample is first injected into an LC system, typically using a reversed-phase column (e.g., C18), where it is separated from impurities based on its polarity. The eluent from the LC column is then introduced into the mass spectrometer, which serves as a highly specific and sensitive detector.

This method is ideal for assessing the purity of this compound. A pure sample will yield a single major peak in the chromatogram at a characteristic retention time. The mass spectrometer confirms the identity of this peak by detecting its corresponding [M+H]⁺ ion (m/z 200.2). bldpharm.com Furthermore, LC-MS is exceptionally effective at detecting and identifying trace-level impurities by their unique retention times and mass-to-charge ratios.

This compound is an achiral molecule. It does not possess any stereocenters and therefore exists as a single structure, not as a mixture of enantiomers or diastereomers. nih.gov Consequently, chiral separation techniques are not required for the analysis of the pure compound itself.

However, these methods would be critical if the synthesis involved chiral starting materials or if side-reactions produced stereoisomeric impurities. Chiral chromatography, which uses a stationary phase containing a chiral selector, can separate enantiomers into distinct peaks. Supercritical Fluid Chromatography (SFC) is often favored for its speed and efficiency in chiral separations, using supercritical CO₂ as the primary mobile phase. If a synthesis were to produce a racemic mixture of a related chiral piperidine derivative, SFC or chiral HPLC would be the methods of choice to separate and quantify the individual enantiomers.

In-Depth Analysis Reveals Lack of Publicly Available Research for this compound

A comprehensive review of scientific literature and patent databases has found no specific experimental or theoretical studies detailing the structural and stereochemical characteristics of this compound. Despite extensive searches for data pertaining to its conformational analysis and stereoisomerism, the information required to construct a detailed scientific article on these topics is not present in the public domain.

The investigation sought to uncover research findings for an article structured around the "," with a specific focus on the experimental determination of its preferred conformations and the analysis of its diastereomeric ratios. However, the search for primary sources such as peer-reviewed journals and patent filings yielded no results for this particular compound.

While information exists for analogous compounds, such as those with different ester groups (e.g., tert-butyl or methyl) or with the carbamate functionality at a different position on the piperidine ring, these findings cannot be directly and accurately applied to this compound without violating scientific principles and the specific constraints of the requested analysis. For instance, a patent was identified that discusses the optical purity of a positional isomer, isobutyl piperidin-3-ylcarbamate, but this provides no insight into the conformational preferences or stereochemical behavior of the 4-yl isomer.

The piperidine ring is a common scaffold in medicinal chemistry, and its conformational preferences, typically a chair conformation, are well-documented in a general sense. The orientation of substituents (axial vs. equatorial) is known to be influenced by steric and electronic factors. For a 4-substituted piperidine like the one , the large isobutyl-carbamate group would generally be expected to preferentially occupy the equatorial position to minimize steric hindrance. However, without specific experimental data from techniques like X-ray crystallography for the solid state or advanced Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, any discussion remains purely speculative.

Similarly, topics such as the analysis of diastereomeric ratios and the potential for interconversion between stereoisomers are entirely dependent on specific experimental studies conducted during and after the compound's synthesis. No such studies for this compound have been published.

The absence of this compound from detailed scientific reports suggests it may be a rare chemical intermediate or a compound that has not been the subject of in-depth academic or industrial research. A product listing for a related derivative, (1-benzyl-piperidin-4-yl)-carbamic acid isobutyl ester, explicitly notes that analytical data is not collected for it, further highlighting the obscurity of this specific structural class. sigmaaldrich.com

Consequently, the creation of a scientifically accurate article detailing the specific conformational and stereochemical properties of this compound is not possible at this time due to the lack of foundational research data.

Computational and Theoretical Investigations of Isobutyl Piperidin 4 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for studying the mechanisms of chemical reactions. pku.edu.cn By calculating the potential energy surface of a reaction, DFT can identify the lowest energy pathways, locate transition state structures, and determine activation energies. chemrxiv.org This information is crucial for understanding how a molecule like isobutyl piperidin-4-ylcarbamate might be synthesized or how it might metabolize.

For this compound, DFT calculations could be employed to study its formation, for example, the reaction between 4-aminopiperidine (B84694) and isobutyl chloroformate. The calculations would model the reactants, products, and any intermediates, as well as the transition states that connect them. The results would provide a detailed, step-by-step description of the reaction mechanism. Furthermore, DFT can be used to investigate the stability of the carbamate (B1207046) linkage towards hydrolysis by modeling the reaction pathway for its cleavage. Such studies often use hybrid functionals like B3LYP, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.com

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Hydrolysis of this compound

SpeciesElectronic Energy (Hartree)Enthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactants (Carbamate + H₂O)-885.4320.000.00
Transition State-885.38927.028.5
Products (Piperidin-4-amine + Isobutanol + CO₂)-885.455-14.4-13.2

Note: Data are hypothetical and for illustrative purposes.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

An analysis of the molecular orbitals of this compound would reveal the distribution of electron density. It would be expected that the HOMO is localized on the electron-rich parts of the molecule, likely the nitrogen atoms and the carbonyl oxygen of the carbamate group. The LUMO, conversely, would be expected to be centered on the electrophilic carbonyl carbon. This information helps in predicting which parts of the molecule are susceptible to nucleophilic or electrophilic attack. journalskuwait.org A small HOMO-LUMO gap would suggest higher reactivity. nih.gov These calculations can also predict various electronic properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for understanding intermolecular interactions. journalskuwait.org

Table 2: Predicted Electronic Properties of this compound from MO Analysis

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.2 D
Molecular Electrostatic PotentialNegative potential around carbonyl oxygen; Positive potential around piperidine (B6355638) N-H

Note: Data are hypothetical and for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules.

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. bldpharm.com Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. nih.gov For this compound, the key flexible regions would be the piperidine ring, which can exist in chair, boat, or twist-boat conformations, and the isobutyl group, which has rotatable bonds.

Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule by simulating the atomic motions over time. researchgate.net From these simulations, a potential energy landscape (PEL) can be constructed, which maps the potential energy for each conformation. nih.gov The low-energy regions on this map correspond to the most stable and thus most probable conformations of the molecule in a given environment. Understanding the preferred conformation is essential as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. smolecule.com This method is a cornerstone of computer-aided drug design. For this compound, docking studies would involve selecting a potential protein target and then using a docking program to predict how the compound might fit into the protein's binding site.

The piperidine scaffold is present in many neurologically active drugs, so potential targets could include G-protein coupled receptors or ion channels. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on factors like intermolecular forces, shape complementarity, and desolvation energy. The results provide a predicted binding mode and an estimate of the binding affinity. This can guide the design of more potent and selective analogs.

Table 3: Hypothetical Docking Results of this compound against a Putative Receptor

ParameterResult
Predicted Binding Affinity (kcal/mol)-7.2
Key Interacting ResiduesAsp110 (ionic), Tyr308 (pi-pi stacking), Ser192 (H-bond)
Predicted Hydrogen BondsCarbamate N-H with Ser192 backbone C=O
Predicted Hydrophobic InteractionsIsobutyl group with Leu288, Val114

Note: Data are hypothetical and for illustrative purposes.

Prediction of Molecular Descriptors Relevant to Research Design

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to build predictive models for biological activity, toxicity, and pharmacokinetic properties. For this compound, a range of descriptors can be calculated to guide its potential use in research.

These descriptors can be broadly categorized into 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area) descriptors. For example, Lipinski's Rule of Five is a set of descriptors used to evaluate the drug-likeness of a compound. Calculating these for this compound would provide an early indication of its potential as a drug candidate.

Table 4: Selected Predicted Molecular Descriptors for this compound

DescriptorCategoryPredicted ValueRelevance
Molecular Weight1D214.30 g/mol Drug-likeness, solubility
LogP (octanol-water partition coefficient)1D1.8Lipophilicity, membrane permeability
Topological Polar Surface Area (TPSA)2D41.5 ŲMembrane permeability, bioavailability
Number of Rotatable Bonds2D4Conformational flexibility, bioavailability
Number of Hydrogen Bond Donors2D2Receptor binding, solubility
Number of Hydrogen Bond Acceptors2D3Receptor binding, solubility

Note: Data are hypothetical and for illustrative purposes.

Mechanistic Insights into Molecular and Cellular Interactions of Isobutyl Piperidin 4 Ylcarbamate Derivatives

Investigation of Enzyme-Ligand Interactions and Inhibitory Mechanisms

The piperidin-4-ylcarbamate core is a privileged structure in medicinal chemistry, frequently utilized in the design of enzyme inhibitors. By modifying the substituents on the piperidine (B6355638) nitrogen and the isobutyl group, researchers have developed derivatives that target various enzymes with high specificity and potency.

Derivatives built upon the piperidin-4-yl structure have demonstrated significant inhibitory activity against several key enzymes implicated in disease.

AKT (Protein Kinase B): A series of AKT inhibitors incorporating a piperidin-4-yl side chain has been developed. nih.gov One of the most effective, compound 10h , emerged as a pan-AKT inhibitor, effectively blocking the cellular phosphorylation of AKT and inducing apoptosis in PC-3 prostate cancer cells. nih.gov Another derivative, Hu7691 , was engineered as a potent and selective AKT inhibitor with significantly higher potency for AKT1 over AKT2. researchgate.net This selectivity is a key feature designed to minimize cutaneous toxicities, such as rashes, which are associated with the inhibition of AKT2. researchgate.net A different piperidine derivative, DTPEP , has been shown to inhibit Akt in both estrogen receptor (ER)-positive and ER-negative breast cancer cells. nih.gov

SMN Protein: The core structure of tert-butyl piperidin-4-ylcarbamate has been used as a building block in the synthesis of novel modulators of the Survival of Motor Neuron (SMN) protein. nih.gov Certain derivative series were found to increase the production of SMN protein in a dose-dependent manner, highlighting their potential as therapeutics for conditions like spinal muscular atrophy where SMN protein levels are deficient. nih.gov

DPP-IV (Dipeptidyl Peptidase-IV): Piperidine-containing compounds are a well-established class of inhibitors for DPP-IV, an enzyme central to glucose homeostasis. nih.govnih.gov These inhibitors, known as "gliptins," prevent the inactivation of incretin (B1656795) hormones like GLP-1, thereby enhancing insulin (B600854) production and improving glycemic control in type 2 diabetes. nih.govnih.gov The piperidine scaffold is crucial for fitting into the enzyme's active site.

APN (Aminopeptidase N/CD13): Aminopeptidase N is a zinc metalloprotease often overexpressed in tumor cells. nih.gov Novel inhibitors have been designed using a β-dicarbonyl moiety as a zinc-binding group (ZBG). nih.gov One such derivative, compound 5c , demonstrated the most potent inhibitory activity against APN, suggesting that this class of compounds could serve as leads for developing new anti-tumor agents. nih.gov

Potency of Isobutyl Piperidin-4-ylcarbamate Derivatives Against Target Enzymes

Compound/Derivative ClassTarget EnzymePotency (IC₅₀)Key FindingsReference
Hu7691AKT14.0 nMHighly selective for AKT1 over AKT2. researchgate.net
Hu7691AKT297.5 nMReduced AKT2 inhibition minimizes cutaneous toxicity. researchgate.net
Compound 10hAKT (pan)Data not specifiedPotent pan-AKT inhibitor; induces apoptosis in PC-3 cells. nih.gov
Compound 5cAPN/CD13Data not specifiedMost potent in its series, utilizing a β-dicarbonyl zinc-binding group. nih.gov
Piperidine-based modulatorsSMN ProteinNot applicableAct as modulators to increase SMN protein production. nih.gov
Piperidine-based inhibitorsDPP-IVNot applicableEstablished class of inhibitors ("gliptins") for type 2 diabetes. nih.gov

The inhibitory action of these derivatives stems from their specific molecular interactions within the enzyme's active or allosteric sites. For zinc metalloproteases like APN, the strategy involves incorporating a novel zinc-binding group, such as a β-dicarbonyl moiety, which chelates the essential zinc ion in the catalytic site, thereby inhibiting the enzyme's function. nih.gov In the case of kinase inhibitors like those targeting AKT, molecular docking and rational drug design have been instrumental. researchgate.net These computational methods help optimize the molecule's fit within the ATP-binding pocket, enhancing potency and selectivity by forming specific hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net

Receptor Agonism/Antagonism and Modulatory Actions

The structural flexibility of the piperidin-4-ylcarbamate scaffold also allows for the targeting of various cell surface and intracellular receptors, where derivatives can act as agonists, antagonists, or allosteric modulators.

Muscarinic Receptors: Analogues of 4-DAMP (4-diphenyl-acetoxy-N-methyl-piperidine), which are piperidine derivatives, have been tested for their binding to M1, M2, M3, and putative M4 muscarinic receptor subtypes. nih.gov These studies revealed that the structural requirements for high-affinity binding differ among the subtypes, with M3 receptors showing the most stringent requirements. nih.gov This allows for the development of subtype-selective antagonists.

TLR7 (Toll-like Receptor 7): Novel imidazoquinolines retaining an N-isobutyl substitution have been synthesized as potent TLR7 agonists. nih.gov These small molecules are designed to activate antigen-presenting cells, inducing a pro-inflammatory immune response, which makes them potential vaccine adjuvants. nih.govnih.gov

Dopamine (B1211576) Transporter (DAT): Modifications of the 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine structure have yielded highly potent and selective inhibitors of the dopamine transporter. nih.gov Compounds like 9 and 19a were found to be more potent and selective for DAT over the serotonin (B10506) transporter (SERT) compared to the reference compound GBR 12909. nih.gov

Sodium Channels: Certain derivatives can modulate the function of voltage-gated sodium (NaV) channels. nih.gov N-butyl-p-aminobenzoate, for example, inhibits repetitive firing in neurons by inducing a use-dependent block of NaV channels. nih.gov Other modulators based on toxin derivatives can differentially affect the fast and slow inactivation processes of the channels, providing tools to study the distinct mechanisms of channel gating. ucsf.edu

Functional Activity of Piperidine Derivatives on Target Receptors

Compound/Derivative ClassTarget ReceptorFunctional ActivityPotency/SelectivityReference
Compound 9Dopamine Transporter (DAT)InhibitorIC₅₀ = 6.6 nM; DAT/SERT Selectivity = 33.8 nih.gov
Compound 19aDopamine Transporter (DAT)InhibitorIC₅₀ = 6.0 nM; DAT/SERT Selectivity = 30.0 nih.gov
4-DAMP AnaloguesMuscarinic Receptors (M1-M4)AntagonistSubtype-selective binding affinities. nih.gov
Imidazoquinolines (isobutyl-substituted)TLR7AgonistPotent receptor activation in cell-based assays. nih.govnih.gov
n-butyl-p-aminobenzoateSodium Channels (NaV1.7, NaV1.8)Inhibitor/ModulatorMore potent inhibitor of peripheral sensory neuron channels. nih.gov

Understanding how these derivatives bind to their receptor targets is crucial for optimizing their effects.

Muscarinic Receptors: For 4-DAMP analogues, binding affinity is influenced by factors like temperature, suggesting that van der Waals interactions play a significant role. nih.gov Furthermore, at high concentrations, these compounds can allosterically reduce the dissociation rate of other ligands, indicating complex binding kinetics. nih.gov

TLR7: Molecular docking studies of TLR7 agonists have revealed that the protonation of a specific nitrogen atom is critical for activity. nih.gov This allows for the formation of a crucial hydrogen bond with an aspartate residue (Asp555) within the receptor's binding pocket, an interaction that is favored in the acidic environment of the lysosome where TLR7 is located. nih.gov

Dopamine Transporter: The binding of substrates and inhibitors to DAT occurs in a central binding site surrounded by several transmembrane helices. nih.gov Key interactions include a hydrogen bond between the ligand's amine group and an aspartate residue (Asp 46), as well as aromatic interactions with residues like Phe 325. nih.gov

Sodium Channels: Recent studies propose that lipids and modulatory molecules can bind to a conserved site within the S4-S5 linker of the channel's fourth domain (DIV). elifesciences.org Binding at this site, which couples the voltage-sensing domain to the pore, can stabilize the inactivated state of the channel and alter its gating kinetics. elifesciences.org

Cellular Pathway Modulation Studies

The interaction of this compound derivatives with their primary enzyme or receptor targets initiates a cascade of downstream events, leading to the modulation of entire cellular signaling pathways.

PI3K/Akt Pathway: The piperidine derivative DTPEP has been shown to act as a dual-acting agent in breast cancer cells by not only targeting the estrogen receptor but also downregulating the PI3K/Akt-PKCα signaling pathway. nih.gov This inhibition of a critical cell survival pathway ultimately leads to caspase-dependent apoptosis. nih.gov The activation of the PI3K/AKT pathway is also a known downstream effect of TLR4 signaling, which can be modulated by various ligands. nih.gov

NLRP3 Inflammasome Pathway: By combining the piperidin-4-yl-benzimidazol-2-one substructure with other pharmacophores, researchers have created novel inhibitors of the NLRP3 inflammasome. mdpi.com These compounds were shown to inhibit the ATPase activity of NLRP3, a critical step in its activation. In cellular assays, this led to a reduction in pyroptosis and the release of the pro-inflammatory cytokine IL-1β, demonstrating modulation of this key innate immune pathway. mdpi.com

Hedgehog Signaling Pathway: The activity of the Hedgehog pathway is dependent on the 7-transmembrane protein Smoothened (Smo). The function of Smo can be modulated by the binding of various lipids and small molecules to several distinct sites on the protein, including its extracellular cysteine-rich domain. nih.gov This indicates that cellular signaling can be finely tuned by multiple physiological inputs converging on a single effector protein. nih.gov

Molecular Mechanisms of Action in Cellular Signaling Cascades

Research into derivatives of the piperidin-4-ylcarbamate structure has pointed towards their significant role in modulating the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers inflammatory responses, including the maturation and release of pro-inflammatory cytokines and a form of programmed cell death known as pyroptosis.

NLRP3 Inflammasome Inhibition:

Derivatives synthesized using a piperidin-4-ylcarbamate core structure have been identified as inhibitors of the NLRP3 inflammasome. mdpi.com The activation of the NLRP3 inflammasome is a complex process that can be initiated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Once activated, NLRP3 oligomerizes and recruits pro-caspase-1, leading to its auto-proteolytic cleavage into active caspase-1. mdpi.com

Active caspase-1 then carries out two primary functions:

Cytokine Processing: It cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, mature forms (IL-1β and IL-18), which are then released from the cell to propagate the inflammatory signal. mdpi.com

Pyroptosis Induction: It cleaves gasdermin-D (GSDMD). The N-terminal fragment of GSDMD then inserts into the cell membrane, forming pores that disrupt the osmotic balance and lead to cell lysis and the release of cellular contents, a process termed pyroptosis. mdpi.com

Compounds derived from the piperidin-4-ylcarbamate scaffold have been shown to inhibit NLRP3-dependent pyroptosis and the release of IL-1β in cellular models. mdpi.com Some of these derivatives have also been demonstrated to reduce the ATPase activity of the NLRP3 protein, suggesting a direct interaction with the inflammasome complex. mdpi.com

Bacterial Membrane Depolarization:

While not directly demonstrated for this compound, some antimicrobial peptides have been shown to target and disrupt bacterial cell membranes, leading to depolarization and cell death. nih.gov This mechanism involves interactions with the lipid bilayer of the bacterial membrane, causing a loss of membrane integrity and function. nih.gov Whether piperidin-4-ylcarbamate derivatives possess similar properties would require specific investigation.

Protein Degradation Pathways:

The piperidine ring is a common structural motif in medicinal chemistry and can be subject to metabolic degradation. In some microorganisms, the degradation of piperidine involves a specific gene cluster (the pip gene cluster) that encodes for enzymes such as γ-glutamylpiperidide synthetase and a cytochrome P450 monooxygenase. nih.gov This pathway involves the initial glutamylation of piperidine followed by hydroxylation. nih.gov

In the context of targeted protein degradation in mammalian cells, the ubiquitin-proteasome system is central. Small molecules known as PROTACs (PROteolysis TArgeting Chimeras) can be designed to recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govbiorxiv.org While not explicitly shown for this compound, the piperidine scaffold is a component of some molecules designed to interact with protein degradation pathways. researchgate.net For instance, tert-butyl piperidin-4-ylcarbamate has been used as a starting material in the synthesis of molecules that modulate complex biological pathways. mdpi.com

Table 1: Summary of Mechanistic Insights for Piperidin-4-ylcarbamate Derivatives

Mechanism of Action Affected Pathway/Process Molecular Outcome Cell Type/System Reference
NLRP3 Inflammasome Inhibition Inflammatory Signaling Reduced IL-1β release, inhibition of pyroptosis PMA-differentiated THP-1 cells mdpi.com
NLRP3 ATPase Activity Inflammasome Activation Inhibition of ATP hydrolysis Human recombinant NLRP3 protein mdpi.com
Bacterial Membrane Disruption Membrane Integrity Loss of membrane potential and permeability Gram-positive and Gram-negative bacteria nih.gov
Piperidine Metabolism Xenobiotic Degradation Glutamylation and hydroxylation of the piperidine ring Pseudomonas sp. nih.gov
Targeted Protein Degradation Ubiquitin-Proteasome System Enhanced ubiquitylation and degradation of target proteins HeLa cells nih.gov

This interactive table summarizes the potential molecular mechanisms associated with piperidin-4-ylcarbamate derivatives based on available research.

Influence on Gene Expression and Protein Production at a Mechanistic Level

The influence of a compound on gene expression and protein production is often a downstream consequence of its primary molecular interactions. For derivatives of piperidin-4-ylcarbamate that inhibit the NLRP3 inflammasome, the most direct impact on protein production would be the reduced maturation and secretion of IL-1β and IL-18.

Modulation of Inflammatory Gene Expression:

The inhibition of the NLRP3 inflammasome and the subsequent reduction in active IL-1β and IL-18 can have broader effects on gene expression. These cytokines, when released, bind to their respective receptors on target cells, initiating signaling cascades (such as those involving NF-κB and MAP kinases) that lead to the transcriptional activation of a wide range of pro-inflammatory genes. Therefore, by blocking the initial production of these key cytokines, piperidin-4-ylcarbamate derivatives could indirectly suppress the expression of numerous downstream inflammatory mediators.

Histone Deacetylase (HDAC) Inhibition:

In a more general context, the piperidine moiety is found in some compounds that act as histone deacetylase (HDAC) inhibitors. researchgate.net HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can result in hyperacetylation of histones, a more open chromatin state, and altered expression of various genes. researchgate.net This mechanism is a key therapeutic strategy in some cancers. researchgate.net The potential for this compound to act as an HDAC inhibitor would depend on its specific three-dimensional structure and its ability to interact with the active site of these enzymes.

Table 2: Potential Influence of Piperidin-4-ylcarbamate Derivatives on Gene and Protein Expression

Primary Molecular Target Downstream Signaling Pathway Effect on Gene Expression Effect on Protein Production Reference
NLRP3 Inflammasome Caspase-1 Activation Indirectly suppresses expression of inflammatory genes Reduced maturation and secretion of IL-1β and IL-18 mdpi.com
Histone Deacetylases (HDACs) Chromatin Remodeling Altered expression of genes regulated by histone acetylation Changes in the production of proteins encoded by affected genes researchgate.net

This interactive table outlines the potential downstream effects on gene and protein expression based on the known targets of related compounds.

Preclinical Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes for Biological Target Identification

The isobutyl piperidin-4-ylcarbamate structure serves as a crucial building block in the generation of chemical probes designed for the identification and validation of novel biological targets. smolecule.combayer.com A chemical probe is a small molecule designed to selectively interact with a specific protein, enabling researchers to study that protein's function in detail. The piperidin-4-ylcarbamate moiety is a privileged structure in drug discovery, often used to build more complex molecules that can interact with specific biological targets like neurotransmitter receptors or enzymes. smolecule.comresearchgate.net

For instance, the development of selective inhibitors often begins with a core fragment like tert-butyl piperidin-4-ylcarbamate. This fragment is systematically elaborated through chemical synthesis to create a library of derivative compounds. These derivatives are then screened to identify molecules that bind with high affinity and selectivity to a target protein. While the parent carbamate (B1207046) compound itself is not the active probe, its structural features are essential for the final probe's ability to engage its target. Researchers have utilized this scaffold to develop probes for targets implicated in cancer, inflammation, and neurological diseases. smolecule.commdpi.comnih.gov The rationale is that the piperidine (B6355638) core can mimic natural alkaloids and interact with key residues in protein binding pockets, while the carbamate portion can be modified to optimize properties like solubility and cell permeability. smolecule.com

Application in In Vitro Biological Systems for Mechanistic Elucidation

Derivatives synthesized from the this compound scaffold are widely used in in vitro biological systems to unravel the mechanisms of cellular pathways. These controlled environments, using cell lines or isolated proteins, allow for precise study of a compound's effect on a specific biological process.

Cell-based assays are fundamental tools in preclinical research, providing a biologically relevant context to study drug action. nuvisan.com Molecules derived from the piperidin-4-ylcarbamate core have been instrumental in the development of assays to analyze key signaling pathways involved in disease.

A notable example is in the study of the NLRP3 inflammasome, an intracellular sensor that drives inflammatory responses. researchgate.net Researchers synthesized a series of compounds by chemically modifying the tert-butyl piperidin-4-ylcarbamate scaffold. mdpi.com These new molecules were then tested in cell-based assays using PMA-differentiated THP-1 cells, a human monocytic cell line that can be induced to activate the NLRP3 inflammasome. By stimulating the cells with LPS and ATP, researchers could measure the release of lactate (B86563) dehydrogenase (LDH) as an indicator of pyroptotic cell death and quantify the release of the inflammatory cytokine IL-1β. These assays demonstrated that specific derivatives could inhibit NLRP3-dependent pyroptosis and IL-1β release, providing crucial insights into their mechanism of action. mdpi.com

Similarly, derivatives of this scaffold have been developed as potent inhibitors of the PI3Kδ (Phosphoinositide 3-kinase delta) signaling pathway, which is a key target in certain cancers. nih.gov The anti-proliferative activity of these compounds was evaluated against the SU-DHL-6 cell line, a B-cell lymphoma line. Western blot analysis further confirmed the mechanism by showing that a lead compound could reduce the phosphorylation of AKT, a key downstream protein in the PI3K pathway. nih.gov

Table 1: Cell-Based Assay Data for Piperidin-4-ylcarbamate Derivatives

Derivative TargetCell LineAssay TypeKey FindingSource
NLRP3 InflammasomePMA-differentiated THP-1Pyroptosis (LDH Release) & IL-1β ReleaseSynthesized derivatives inhibit pyroptosis and IL-1β secretion. mdpi.com
PI3KδSU-DHL-6Anti-proliferation (IC50)Compound A8 showed an IC50 of 0.12 μM. nih.gov
PI3Kδ PathwaySU-DHL-6Western BlotCompound A8 attenuated AKTS473 phosphorylation. nih.gov

The this compound framework is a cornerstone for creating potent and selective enzyme inhibitors. By modifying this core structure, scientists can design molecules that fit precisely into the active site of a target enzyme, blocking its function.

Research into PI3Kδ inhibitors provides a clear example. A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives were synthesized and evaluated for their ability to inhibit PI3K isoforms. nih.gov Two compounds, A5 and A8, were identified as highly potent PI3Kδ inhibitors with IC50 values of 1.3 nM and 0.7 nM, respectively. These values demonstrate potency equivalent to or greater than the established drug idelalisib. The study also highlighted the selectivity of these compounds, with A5 showing excellent selectivity for PI3Kδ over the α, β, and γ isoforms. nih.gov

In other research, derivatives of tert-butyl piperidin-4-ylcarbamate have been explored as potential inhibitors of heat shock protein 70 (HSP70), a protein critical for the survival of cancer cells. smolecule.com The inhibition of HSP70 is a promising strategy for overcoming drug resistance in tumors. Furthermore, the piperidine scaffold has been used to create inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. One 2024 study noted that certain 4-(3-carboxyphenoxy)-piperidine analogues inhibited AChE with an IC50 value of 34 nM. smolecule.com

Table 2: Enzyme Inhibition Data for Piperidin-4-ylcarbamate Derivatives

Derivative TargetInhibitorInhibitory Concentration (IC50)Source
PI3KδCompound A51.3 nM nih.gov
PI3KδCompound A80.7 nM nih.gov
PI3Kδ (Reference)Idelalisib1.2 nM nih.gov
Acetylcholinesterase (AChE)4-(3-carboxyphenoxy)-piperidine analogue34 nM smolecule.com

Preclinical In Vivo Studies for Pathway and Pharmacodynamic Analysis in Animal Models

The ultimate goal of developing these molecular probes and inhibitors is often to test their effects in a living organism. Preclinical in vivo studies in animal models are essential for understanding a compound's pharmacokinetics (how the body processes the compound) and pharmacodynamics (how the compound affects the body).

However, for the specific compound this compound or its common analog tert-butyl piperidin-4-ylcarbamate, there is a lack of publicly available literature detailing their direct administration in animal models for pharmacodynamic analysis. The in vivo studies that are performed focus on the final, optimized derivatives that have been synthesized from this initial scaffold. These more complex molecules are designed with improved properties for in vivo use, and their evaluation in animal models of disease provides the proof-of-concept necessary for potential translation to clinical settings. Therefore, while the this compound scaffold is a critical starting point, it is the advanced derivatives that are the subjects of in vivo preclinical investigation.

An exploration of the chemical compound this compound reveals significant potential for future research and development across multiple scientific disciplines. While this specific molecule may not have an extensive body of published research, its core structure, featuring a piperidine ring and a carbamate functional group, places it within a class of compounds that are of great interest in medicinal chemistry and materials science. The following article outlines promising future directions and interdisciplinary research frontiers for this compound, based on established and emerging technologies and methodologies applied to structurally related compounds.

Future Directions and Interdisciplinary Research Frontiers

The exploration of Isobutyl piperidin-4-ylcarbamate and its derivatives is poised for significant advancement through the integration of cutting-edge technologies and novel scientific approaches. The inherent versatility of the piperidine (B6355638) scaffold, a common feature in many pharmaceuticals, combined with the functional adaptability of the carbamate (B1207046) group, provides a rich foundation for future inquiry.

Q & A

(Basic) What are the optimal synthetic routes for Isobutyl piperidin-4-ylcarbamate, and how can reaction conditions be optimized to maximize yield?

Answer:
The synthesis of this compound typically involves reacting piperidine derivatives with isobutyl carbamoyl chloride or analogous reagents. A common method includes:

  • Step 1: Protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group to avoid side reactions .
  • Step 2: Nucleophilic substitution or coupling reactions to introduce the isobutyl carbamate moiety. For example, reacting Boc-protected piperidine-4-amine with isobutyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Step 3: Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the final product .
    Optimization Tips:
  • Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.2:1 excess of isobutyl chloroformate) to drive completion .

(Basic) What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH2_2), isobutyl group (δ ~0.9 ppm for CH3_3), and carbamate carbonyl (δ ~155–160 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+^+ ion for C10_{10}H20_{20}N2_2O2_2: theoretical 201.16) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
  • Elemental Analysis: Confirm C, H, N composition within ±0.4% of theoretical values .

(Advanced) How does positional isomerism of substituents on the piperidine ring influence the biological activity of this compound analogs?

Answer:
Positional isomerism significantly impacts binding affinity and pharmacokinetics. For example:

  • Case Study: Comparing this compound with tert-butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate :
    • The 2-cyanobenzyl substituent enhances steric hindrance, reducing off-target interactions but lowering solubility.
    • In contrast, 4-substituted analogs (e.g., 4-bromobenzyl) show improved membrane permeability due to reduced polarity .
      Methodology:
  • Synthesize positional isomers and compare via:
    • In vitro assays: Measure IC50_{50} against target enzymes (e.g., kinases) .
    • Computational docking: Use AutoDock Vina to predict binding poses and affinity differences .

(Advanced) What computational strategies are effective in predicting the pharmacokinetic profile of this compound derivatives?

Answer:

  • ADMET Prediction: Tools like SwissADME estimate:
    • Lipophilicity (LogP): Target LogP <3 for optimal blood-brain barrier penetration .
    • CYP450 inhibition: Screen for interactions using pre-trained models (e.g., admetSAR) .
  • Molecular Dynamics (MD): Simulate compound behavior in lipid bilayers to assess membrane permeability .
  • QSAR Models: Corrogate substituent electronic properties (e.g., Hammett σ constants) with bioavailability .

(Advanced) How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of this compound analogs?

Answer:
Contradictions often arise from assay variability or unaccounted structural factors. Strategies include:

  • Triangulation: Validate results across multiple assays (e.g., SPR, fluorescence polarization, and cellular uptake studies) .
  • Crystallography: Resolve 3D structures of compound-target complexes to identify critical binding motifs .
  • Meta-Analysis: Pool data from analogs (e.g., halogen-substituted derivatives) to identify trends obscured by small sample sizes .

(Advanced) What methodologies are recommended for improving the metabolic stability of this compound in preclinical studies?

Answer:

  • Prodrug Design: Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance plasma half-life .
  • Isotope Labeling: Use 2^{2}H or 19^{19}F substitutions at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Microsomal Stability Assays: Incubate compounds with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.